3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid
Overview
Description
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid (MMCNPBA) is an organic compound that has been used in a variety of scientific and biomedical research applications. This compound is a member of the boronic acid family, which are compounds that contain a boron atom with a vacant coordination site. This particular compound has been studied for its potential use in a variety of laboratory experiments and applications, including its ability to act as a catalyst in the synthesis of other compounds, its ability to act as a chelating agent, and its potential use as a drug delivery system.
Scientific Research Applications
Fructose Reduction in Food Matrices : Boronic acids, including derivatives such as 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, have been studied for their potential in the specific reduction of fructose in food matrices like fruit juice. These acids can form esters with diol structures, which is the basis for their application in this context (Pietsch & Richter, 2016).
Synthesis of Substituted Benzo[b]thiophenes : This compound has been utilized in the synthesis of substituted benzo[b]thiophenes, which are important in various chemical syntheses. The process involves the cyclization of thiophenyl-acetals and ketones using specific conditions (Pié & Marnett, 1988).
Preparation of Carbazomycin B : In the synthesis of carbazomycin B, a compound with potential medicinal properties, derivatives of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid play a crucial role. The synthesis involves multiple steps including iodination, acetylation, and reduction (Crich & Rumthao, 2004).
Drug Delivery Systems : Boronic acid derivatives, such as 3-carboxy-5-nitrophenylboronic acid, a similar compound, are being explored for their potential in drug delivery systems. Their pH-sensitive properties make them suitable for targeted drug release in specific environments (Zhao et al., 2014).
Detection of Saccharides : Modified phenylboronic acids, including derivatives like 3-nitrophenylboronic acid, have been employed in the detection of saccharides using techniques like reactive desorption electrospray ionization (DESI). These compounds enhance the sensitivity and selectivity of the detection process (Zhang & Chen, 2010).
Capillary Electrophoresis of Polyols : 3-Nitrophenylboronic acid, a related compound, has been used in capillary electrophoresis for the separation and detection of polyols. This method leverages the dynamic complexation of neutral polyols during electromigration for their resolution and detection (Fei & Britz‐McKibbin, 2010).
properties
IUPAC Name |
[3-[methoxy(methyl)carbamoyl]-5-nitrophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O6/c1-11(18-2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGIEMNJBJFOMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657439 | |
Record name | {3-[Methoxy(methyl)carbamoyl]-5-nitrophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid | |
CAS RN |
871332-84-2 | |
Record name | B-[3-[(Methoxymethylamino)carbonyl]-5-nitrophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[Methoxy(methyl)carbamoyl]-5-nitrophenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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